molecular formula C22H20N2O5S B2378123 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-54-9

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2378123
CAS No.: 922061-54-9
M. Wt: 424.47
InChI Key: QCFMJRHJGPZKOA-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic system comprises two benzene rings fused to a seven-membered oxazepine ring containing one oxygen atom. Key structural attributes include:

  • Position 10: A methyl group substituent.
  • Position 11: An oxo (ketone) group.
  • Position 2: A benzenesulfonamide moiety with a 4-ethoxy substituent.

Properties

IUPAC Name

4-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-28-16-9-11-17(12-10-16)30(26,27)23-15-8-13-20-18(14-15)22(25)24(2)19-6-4-5-7-21(19)29-20/h4-14,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFMJRHJGPZKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents dopamine from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are downstream of the Dopamine D2 receptor.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion. The exact downstream effects can vary depending on the specific pathway and the location in the CNS where the inhibition occurs.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. For example, in the context of treating central nervous system disorders, the inhibition of the Dopamine D2 receptor can help to alleviate symptoms.

Biological Activity

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C23H20N2O4S
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 922132-03-4

The structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives from the Streptomyces genus have shown efficacy against various pathogens. A study highlighted that certain metabolites produced by Streptomyces spp. possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer effects. Compounds with similar dibenzo[b,f][1,4]oxazepine frameworks have demonstrated cytotoxic effects against cancer cell lines. For example, some studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell proliferation.
  • Interaction with Receptors : Some studies suggest that these compounds may interact with neurotransmitter receptors, particularly dopamine receptors, which could influence both neurological and psychiatric conditions.

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli using derivatives of dibenzo[b,f][1,4]oxazepine .
Study 2Reported cytotoxic effects on HeLa cells with IC50 values indicating significant potential for anticancer applications .
Study 3Investigated the pharmacokinetics and bioavailability of similar compounds in vivo, suggesting favorable profiles for therapeutic use .

Scientific Research Applications

Key Structural Features

FeatureDescription
Ethoxy GroupEnhances solubility and alters pharmacokinetics
Dibenzo[b,f][1,4]oxazepin CoreProvides a scaffold for biological interactions
Sulfonamide MoietyKnown for diverse biological activities

Anticancer Activity

Research indicates that compounds with similar dibenzo[b,f][1,4]oxazepine structures exhibit anticancer properties. For instance, studies have shown that derivatives of this class can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .

Dopamine D2 Receptor Antagonism

The compound is also noted for its potential as a selective antagonist of the dopamine D2 receptor. This action is particularly relevant in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Antagonism at this receptor can help mitigate symptoms associated with excessive dopaminergic activity .

Case Study:

A clinical trial evaluated the efficacy of a related compound in patients with schizophrenia, showing promising results in reducing psychotic symptoms without significant side effects.

Neuroprotective Effects

Emerging research suggests that compounds structurally similar to 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may exert neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study:

Experimental models have shown that treatment with these compounds leads to improved cognitive function and reduced neuronal damage following ischemic events .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-ethoxy group in the target compound increases lipophilicity (logP) compared to the 4-fluoro analog . This may enhance membrane permeability but reduce aqueous solubility.
  • Positional Isomerism : The 4-chloro benzamide derivative (position 8 vs. 2) exhibits antigiardial activity, suggesting substituent position critically impacts target engagement .

Thiazepine vs. Oxazepine Core Modifications

Replacing the oxazepine oxygen with sulfur yields dibenzo[b,f][1,4]thiazepine analogs, altering electronic properties and bioactivity:

Compound Name Heteroatom Core Substituent Molecular Formula Key Data References
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide S 10-Ethyl C₂₄H₂₁N₂O₃S LCMS m/z: 421.1 [M+H⁺]; D2 antagonist
7-Fluoro-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide S 10-Methyl C₁₅H₁₀FNO₄S Purity: 95%; LCMS RT: 5.27 min

Key Observations :

  • Metabolic Stability : Thiazepines may exhibit slower oxidation rates compared to oxazepines due to sulfur’s lower electronegativity.

Substituent Effects on Pharmacological Activity

Alkyl Chain Variations

  • 10-Methyl vs. 10-Ethyl : Ethyl-substituted thiazepines (e.g., 10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide) show higher D2 receptor antagonism (Ki = 12 nM) than methyl analogs, likely due to improved hydrophobic pocket fitting .
  • N-Substituents : 2,4-Dimethoxybenzenesulfonamide derivatives (e.g., ) demonstrate enhanced solubility but reduced CNS penetration compared to halogenated analogs .

Sulfonamide vs. Carboxamide Functional Groups

  • Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability than carboxamides. For example, the 4-chloro benzamide derivative showed antigiardial activity (IC50 = 0.8 µM), whereas sulfonamides are prioritized for CNS targets due to blood-brain barrier permeability .

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Sulfonamide coupling : Reacting the oxazepine amine with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMF) at 0–25°C for 12–24 hours .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
  • Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), stoichiometric control of sulfonyl chloride, and inert atmosphere to prevent hydrolysis .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at C4, methyl at C10) and absence of byproducts .
    • HRMS : Verify molecular formula (e.g., C₂₄H₂₃N₂O₅S) and isotopic pattern .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity; retention time compared to standards .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity (e.g., EGFR inhibition) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Continuous flow chemistry : Reduces reaction time and improves reproducibility (e.g., microreactors for sulfonamide coupling) .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization of the oxazepine core .
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

  • Comparative SAR studies : Systematically modify substituents (e.g., ethoxy vs. chloro, methyl vs. ethyl) and test against identical assays .
  • Molecular docking : Predict binding affinities to targets (e.g., COX-2, β-lactamase) using AutoDock Vina or Schrödinger Suite .
  • Meta-analysis : Aggregate data from analogs (e.g., 4-chloro and 4-methoxy derivatives) to identify trends in activity .

Q. How can the mechanism of action be elucidated for this compound?

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon binding .
  • CRISPR-Cas9 knockout : Validate target relevance by knocking out suspected genes (e.g., PTGS2 for anti-inflammatory effects) .
  • Metabolomics : LC-MS profiling to track downstream metabolic changes (e.g., prostaglandin E₂ reduction) .

Q. What advanced techniques characterize its pharmacokinetic properties?

  • PAMPA assay : Predict blood-brain barrier permeability using artificial membranes .
  • Caco-2 monolayer model : Assess intestinal absorption and efflux transporter interactions .
  • Microsomal stability testing : Incubate with liver microsomes (human/rat) to measure metabolic half-life .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for variability?

  • Non-linear regression modeling : Fit data to Hill equation for IC₅₀/EC₅₀ using GraphPad Prism .
  • Replicates : Minimum n = 3 biological replicates with technical triplicates to address biological vs. technical variability .
  • Positive controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) .

Q. What statistical methods are appropriate for analyzing conflicting bioactivity data?

  • ANOVA with post-hoc tests : Compare means across multiple analogs or concentrations .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outliers .
  • Machine learning : Train models (e.g., random forest) on existing data to predict activity of untested derivatives .

Structural and Functional Insights

Q. How does the ethoxy substituent influence binding to biological targets compared to other groups?

  • Hydrogen-bonding vs. hydrophobic effects : Ethoxy’s oxygen may form H-bonds with residues (e.g., Ser530 in COX-2), while larger groups (e.g., trifluoromethyl) enhance lipophilicity .
  • Steric effects : Ethoxy’s smaller size vs. chloro/methoxy reduces steric hindrance in tight binding pockets .

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